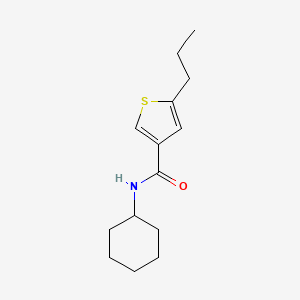
N-(4-tert-butylbenzylidene)-4-(4-chlorophenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylbenzylidene)-4-(4-chlorophenyl)-1-piperazinamine, commonly known as TCPP, is a chemical compound that belongs to the class of piperazine derivatives. TCPP has been widely studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and immunology.
作用機序
The exact mechanism of action of TCPP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. Specifically, TCPP has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. Additionally, TCPP has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
TCPP has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TCPP can induce oxidative stress, DNA damage, and cell cycle arrest in cancer cells. Additionally, TCPP has been shown to modulate the expression of various genes and proteins that are involved in cell survival and apoptosis.
実験室実験の利点と制限
One of the major advantages of using TCPP in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of novel cancer therapies. Additionally, TCPP has been shown to exhibit low toxicity towards normal cells, which is an important consideration for the development of safe and effective cancer treatments.
However, there are also several limitations associated with the use of TCPP in lab experiments. For example, TCPP is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, TCPP has been shown to exhibit poor stability under certain conditions, which can affect its potency and efficacy.
将来の方向性
Despite the promising results obtained from preclinical studies, further research is needed to fully understand the potential therapeutic applications of TCPP. Some potential future directions for research include:
1. Investigating the efficacy of TCPP in combination with other chemotherapy drugs or radiation therapy.
2. Developing novel drug delivery systems to improve the solubility and stability of TCPP in vivo.
3. Studying the mechanism of action of TCPP in more detail to identify potential targets for drug development.
4. Investigating the potential use of TCPP in other fields of medicine, such as neuroscience and immunology.
In conclusion, TCPP is a promising compound that has shown potential as a therapeutic agent in cancer research. Further research is needed to fully understand its mechanism of action and potential applications in other fields of medicine.
合成法
TCPP can be synthesized through a multi-step process that involves the reaction of 4-tert-butylbenzaldehyde with 4-chlorophenylpiperazine in the presence of a catalyst. The resulting product is then purified and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
TCPP has been extensively studied for its potential use as a therapeutic agent in cancer research. In vitro studies have shown that TCPP exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, TCPP has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3/c1-21(2,3)18-6-4-17(5-7-18)16-23-25-14-12-24(13-15-25)20-10-8-19(22)9-11-20/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFQTRSDCSHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

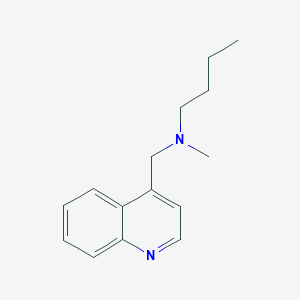
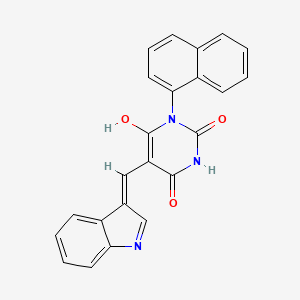

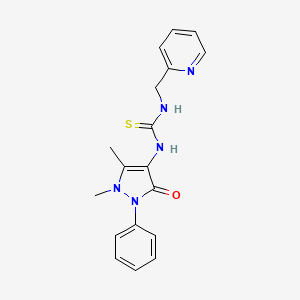
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6083752.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6083766.png)
![ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B6083769.png)
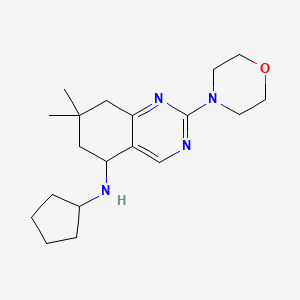
![2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6083786.png)
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)
![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)
